Tubocapsanolide F

CAS No.:

Cat. No.: VC1923862

Molecular Formula: C28H38O6

Molecular Weight: 470.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H38O6 |

|---|---|

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

| Standard InChI | InChI=1S/C28H38O6/c1-14-12-20(33-24(31)15(14)2)16(3)27(32)11-9-18-17-13-23-28(34-23)22(30)7-6-21(29)26(28,5)19(17)8-10-25(18,27)4/h6-7,16-20,22-23,30,32H,8-13H2,1-5H3/t16-,17+,18+,19+,20-,22+,23-,25+,26+,27+,28-/m1/s1 |

| Standard InChI Key | FBVUDUMNPFUQRB-PCLPIYRRSA-N |

| Isomeric SMILES | CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@]2(CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6O)C)O5)C)O)C |

| Canonical SMILES | CC1=C(C(=O)OC(C1)C(C)C2(CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6O)C)O5)C)O)C |

Introduction

Chemical Structure and Properties

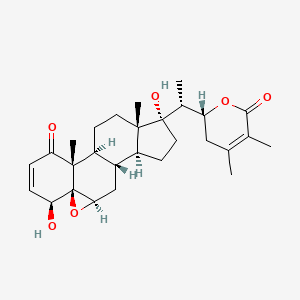

Tubocapsanolide F belongs to the withanolide family, which are naturally occurring C28 steroidal lactones primarily derived from plants in the Solanaceae family. The compound presents a complex molecular structure with several distinguishing features essential to its biological activity.

Basic Structural Information

Tubocapsanolide F exhibits the following fundamental chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C28H38O6 |

| Molecular Weight | 470.6 g/mol |

| IUPAC Name | (1S,2R,6S,7R,9R,11S,12S,15S,16S)-15-[(1R)-1-[(2R)-4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6,15-dihydroxy-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one |

| Alternative Names | 17-hydroxy-27-deoxywithaferin A; (4beta,5beta,6beta,22R)-4,17-Dihydroxy-5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione |

The molecular structure features a steroidal backbone with a characteristic δ-lactone side chain, which plays a crucial role in its biological activity. The compound is structurally defined as a 5,6:22,26-diepoxyergosta-2,24-diene-1,26-dione substituted by hydroxy groups at positions 4 and 17 (the 4beta,5beta,6beta,22R stereoisomer) .

Structural Classification

Tubocapsanolide F possesses multiple functional groups that contribute to its classification and activity:

-

Delta-lactone

-

4-hydroxy steroid

-

Enone

-

Ergostanoid

-

Secondary alcohol

-

Tertiary alcohol

-

17alpha-hydroxy steroid

-

Withanolide

This complex array of functional groups contributes to the compound's unique pharmacological profile and interactions with biological systems.

Natural Sources and Isolation

Botanical Origins

Tubocapsanolide F has been primarily isolated from two plant species:

Both plants belong to the Solanaceae family, which is known for producing various bioactive withanolides. Tubocapsicum anomalum, in particular, has been a rich source of structurally diverse withanolides with potential medicinal properties.

Isolation Methods

The isolation of Tubocapsanolide F typically involves bioassay-guided fractionation of plant extracts. The compound was first isolated along with other withanolides from the stems, roots, and leaves of Tubocapsicum anomalum . The general process includes:

-

Extraction of plant material using appropriate solvents

-

Fractionation using chromatographic techniques

-

Purification through multiple stages of separation

-

Structure elucidation using spectroscopic methods including NMR, MS, and X-ray crystallography

The successful isolation and identification of this compound has facilitated further research into its biological activities and potential applications.

Biological Activities

Cytotoxic Properties

Tubocapsanolide F has demonstrated significant cytotoxic activity against various cancer cell lines. This activity is comparable to or superior to other withanolides and is attributed to specific structural features, particularly the presence of the δ-lactone in its structure.

Research has shown that Tubocapsanolide F exhibits cytotoxicity against several human cancer cell lines, including:

| Cell Line | Cancer Type |

|---|---|

| Hep G2 | Hepatocellular carcinoma |

| Hep 3B | Hepatocellular carcinoma |

| A-549 | Lung carcinoma |

| MDA-MB-231 | Breast adenocarcinoma |

| MCF-7 | Breast adenocarcinoma |

| MRC-5 | Normal lung fibroblast (control) |

The cytotoxic potency of Tubocapsanolide F makes it a compound of interest for cancer research and potential therapeutic development.

Structure-Activity Relationship

Essential Structural Elements

Research on withanolides has identified specific structural features that are critical for their cytotoxic activity. For Tubocapsanolide F and related compounds, these include:

-

The δ-lactone in the side chain - Tubocapsanolide F with this feature shows greater potency than analogues lacking it, suggesting its importance for cytotoxic activity

-

The 5β,6β-epoxy-group or 5α-chloro-6β-hydroxy-functionality in ring B - These features are essential for enhanced antiproliferative activities in various cell systems

-

Conjugated Δ2-1-oxo-functionality in ring A - This structural element contributes significantly to the compound's biological activity

Comparative Analysis

Research has demonstrated that Tubocapsanolide F with its δ-lactone side chain exhibits greater potency than anomanolide A with a type XIV skeleton . This observation reinforces the importance of the δ-lactone structure for maintaining cytotoxic efficacy.

Additionally, type I withanolides with a lactone present in the nine-carbon side chain (like Tubocapsanolide F) generally show more potent cytotoxic activity compared to other structural variants .

Current Research and Applications

Research Focus

Current research on Tubocapsanolide F primarily centers on its potential as an anticancer agent. Studies are investigating:

-

The detailed molecular mechanisms underlying its cytotoxic effects

-

The specific cellular pathways and targets affected by the compound

-

Potential synergistic effects with established cancer treatments

-

Structure optimization to enhance efficacy or reduce toxicity

Comparison with Related Compounds

While research on Tubocapsanolide F continues, studies on related withanolides provide valuable insights into the potential mechanisms and applications of this compound. For example, Tubocapsanolide A (a related withanolide) has been shown to inhibit proliferation of human lung cancer cells by repressing Skp2 expression and inducing G1 growth arrest .

Such findings suggest potential mechanisms that might also apply to Tubocapsanolide F, though specific studies are needed to confirm these relationships. The similarities in structure between these compounds suggest possible parallels in their biological activities and mechanisms of action.

Future Directions

Research Opportunities

Several promising avenues for future research on Tubocapsanolide F include:

-

Elucidation of detailed molecular pathways through which the compound exerts its effects

-

Investigation of potential synergistic effects with other anticancer agents

-

Development of semi-synthetic derivatives with enhanced pharmacological properties

-

Exploration of additional biological activities beyond cytotoxicity

-

Preclinical and eventually clinical studies to assess therapeutic potential in vivo

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume